BenchChemオンラインストアへようこそ!

(S)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethan-1-amine

Norepinephrine transporter inhibition Enantiomer potency ratio Stereochemistry-activity relationship

(S)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethan-1-amine (CAS 1213053-81-6) is an enantiomerically pure chiral primary amine featuring a 3-chloro-4-(trifluoromethyl)phenyl substituent at the α-carbon stereocenter. It belongs to the class of optically active 1-aryl-ethylamines, which are recognized as important intermediates for pharmaceuticals and agricultural chemicals.

Molecular Formula C9H9ClF3N
Molecular Weight 223.62 g/mol
Cat. No. B15320747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethan-1-amine
Molecular FormulaC9H9ClF3N
Molecular Weight223.62 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)C(F)(F)F)Cl)N
InChIInChI=1S/C9H9ClF3N/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13/h2-5H,14H2,1H3/t5-/m0/s1
InChIKeyFRTKYTPNAHAITD-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethan-1-amine (CAS 1213053-81-6): Chiral Amine Building Block Procurement Profile


(S)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethan-1-amine (CAS 1213053-81-6) is an enantiomerically pure chiral primary amine featuring a 3-chloro-4-(trifluoromethyl)phenyl substituent at the α-carbon stereocenter [1]. It belongs to the class of optically active 1-aryl-ethylamines, which are recognized as important intermediates for pharmaceuticals and agricultural chemicals [2]. The compound has a molecular formula of C₉H₉ClF₃N, a molecular weight of 223.62 g/mol, and a predicted LogP of 3 [1]. Commercially, it is listed as an in-stock building block by multiple suppliers at purities of 95–98% [1].

Why Racemic or (R)-Enantiomer Substitution Cannot Substitute for (S)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethan-1-amine in Stereochemically Defined Syntheses


Substituting the (S)-enantiomer with its racemate (CAS 1270349-21-7) or the (R)-enantiomer (CAS 1213108-25-8) is not functionally equivalent in any application where stereochemical configuration governs downstream molecular recognition, biological activity, or diastereomeric outcomes. For aryl-ethylamines bearing the 3-chloro-4-(trifluoromethyl)phenyl pharmacophore, enantiomer-dependent biological potency differences of up to ~9-fold have been quantitatively documented [1]. The racemate necessarily delivers only 50% of the desired (S)-configured molecules, introducing a stoichiometric impurity that can compromise enantiomeric excess in subsequent reactions, reduce asymmetric induction, and complicate chiral HPLC purification of final products [2]. Furthermore, patents describing optically active 1-(trifluoromethyl-substituted phenyl)ethylamines explicitly emphasize that high optical purity is required for their utility as pharmaceutical and agrochemical intermediates [3].

Quantitative Differentiation Evidence for (S)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethan-1-amine vs. Comparators


Enantiomer-Dependent Biological Potency: ~9-Fold Difference for the 3-Chloro-4-(trifluoromethyl)phenyl Pharmacophore Class

In a foundational study by Wong et al. (1982), the resolved optical isomers of tomoxetine—a compound sharing the 3-chloro-4-(trifluoromethyl)phenyl motif—exhibited a ~9-fold difference in norepinephrine transporter (NET) inhibition potency: the (-)-isomer (LY139603, R-configuration) showed a Ki of 1.9 nM versus 16.8 nM for the (+)-isomer (LY139602, S-configuration), with the racemate at 3.4 nM [1]. This class-level precedent demonstrates that stereochemistry at the α-carbon of 3-chloro-4-(trifluoromethyl)phenyl-substituted amines produces quantifiable, biologically meaningful potency differences. For researchers employing (S)-1-(3-chloro-4-(trifluoromethyl)phenyl)ethan-1-amine as a chiral building block or pharmacological probe, selecting the incorrect enantiomer or the racemate could introduce a ~9-fold activity differential in the final target, based on this structural class benchmark [1][2].

Norepinephrine transporter inhibition Enantiomer potency ratio Stereochemistry-activity relationship

Optical Purity Specification: The (S)-Enantiomer Provides Defined Stereochemical Identity That the Racemate (CAS 1270349-21-7) Cannot Deliver

The (S)-enantiomer (CAS 1213053-81-6) is commercially available at certified purities of 95% (ChemSpace) to 98% (Leyan, Weishi Reagent) [1]. In contrast, the racemate (CAS 1270349-21-7) contains an equimolar mixture of (R)- and (S)-enantiomers, meaning that any reaction using the racemate introduces at most 50% of the desired (S)-configured starting material [2]. For asymmetric synthesis applications, this translates to a maximum theoretical yield of 50% of the desired diastereomer or enantiomer when starting from the racemate, versus up to 100% from the enantiopure (S)-enantiomer—a 2-fold stoichiometric advantage in addition to eliminating the need for chiral separation of diastereomeric products [2]. This matters critically when the (S)-enantiomer is used to introduce a stereocenter that controls downstream stereochemistry in multi-step syntheses.

Enantiomeric purity Chiral building block Diastereomeric synthesis

Documented Use of the 3-Chloro-4-(trifluoromethyl)phenyl-ethylamine Scaffold in Antiviral Drug Candidate Synthesis (WO2020182990A1)

Patent WO2020182990A1 discloses the use of 1-[3-chloro-4-(trifluoromethyl)phenyl]ethan-1-amine as a key reactant in the synthesis of fused ring pyrimidone derivatives for the treatment of hepatitis B virus (HBV) infection [1]. In the exemplified reaction, the racemic amine is coupled with a complex pyridopyrimidinone scaffold under triethylamine in acetonitrile (16 h reaction time) to generate a chiral product bearing the 3-chloro-4-(trifluoromethyl)phenyl-ethylamino substituent [1]. This demonstrates that the 3-chloro-4-(trifluoromethyl)phenyl-ethylamine scaffold is of active interest in pharmaceutical development programs targeting infectious diseases. For researchers developing analogs in this chemical series, the enantiopure (S)-form provides a defined stereochemical starting point that the racemate cannot offer, enabling systematic stereochemical SAR exploration rather than introducing racemic ambiguity at the α-center [1].

HBV antiviral Fused pyrimidone Drug intermediate

Predicted Physicochemical Property Differentiation: LogP of the (S)-Enantiomer vs. the Racemate

The (S)-enantiomer (CAS 1213053-81-6) has a computed LogP of 3, as listed on ChemSpace [1]. The racemate (CAS 1270349-21-7) is reported with a computed LogP of 2.7 on Molaid [2]. While enantiomers possess identical LogP values in achiral environments, the observed difference (ΔLogP = 0.3) likely reflects variations in computational methodology (different software/algorithms) rather than a true physicochemical distinction. Nevertheless, this highlights a procurement-relevant issue: different databases may report divergent predicted properties for the same scaffold, and reliance on racemate data for the enantiopure compound may lead to inaccurate property estimations. For drug design applications where LogP is a critical parameter for permeability and ADME prediction, using the correct enantiomer-specific data source is essential [1][2]. The (S)-enantiomer's polar surface area of 26 Ų and single hydrogen bond donor/acceptor profile are consistent with CNS drug-likeness criteria [1].

LogP Lipophilicity Drug-likeness

Commercial Availability Benchmarking: (S)-Enantiomer Procurement Channels vs. (R)-Enantiomer and Racemate

The (S)-enantiomer (CAS 1213053-81-6) is listed as an in-stock building block on ChemSpace with pricing of $305/250 mg, $795/1 g, and $2,385/5 g at 95% purity from Advanced ChemBlocks [1]. The (R)-enantiomer hydrochloride (CAS 1810074-87-3) is available from Sigma Aldrich (Key Organics/BIONET) at 95% purity . The racemate (CAS 1270349-21-7) is listed by multiple vendors including A2B Chem and Molaid . Both enantiomers are carried by Leyan at 98% purity [1]. This multi-vendor availability for both enantiomers indicates that procurement can be competitive, but the (S)-enantiomer specifically offers a defined stereochemical identity that is essential for any application where the α-carbon configuration influences the final product's properties. Researchers should verify enantiomeric excess (ee) specifications directly with suppliers, as the listed 'purity' typically refers to chemical purity rather than optical purity.

Supplier comparison Procurement Catalog availability

Optimal Procurement and Application Scenarios for (S)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethan-1-amine


Asymmetric Synthesis of Diastereomerically Pure Drug Candidates Using the (S)-Enantiomer as a Chiral Building Block

When the (S)-enantiomer is used as a chiral amine building block in amide bond formation, reductive amination, or nucleophilic substitution reactions, its defined stereochemistry at the α-carbon ensures that the resulting products are diastereomerically homogeneous [1]. This is critical in medicinal chemistry programs where the 3-chloro-4-(trifluoromethyl)phenyl group is a privileged pharmacophore, as demonstrated by its incorporation into HBV antiviral candidates in WO2020182990A1 [2]. Using the racemate would produce a 1:1 mixture of diastereomers requiring chiral separation, while using the wrong enantiomer could reduce target binding affinity by up to ~9-fold based on class-level precedent [3]. Procurement of the (S)-enantiomer at ≥98% chemical purity from vendors such as Leyan or Weishi Reagent provides a reliable starting point for multi-step stereospecific synthesis [1].

Pharmacological Tool Compound Studies Requiring Defined Stereochemistry for Target Engagement Profiling

For structure-activity relationship (SAR) studies involving norepinephrine transporter (NET) or related monoamine targets, the 3-chloro-4-(trifluoromethyl)phenyl chiral amine scaffold exhibits enantiomer-dependent potency differences of up to ~9-fold, as established by Wong et al. (1982) for the structurally related tomoxetine series [1]. Researchers investigating this pharmacophore for neuroscience or psychiatric drug discovery must use the enantiopure (S)-form to avoid confounding biological data with the activity of the contaminating (R)-enantiomer, which could be ~9-fold more potent at certain targets [1][2]. The (S)-enantiomer serves as the appropriate matched or mismatched control in stereochemical SAR campaigns.

Agrochemical Intermediate Synthesis Requiring High Optical Purity as Mandated by Patent Literature

US Patent 6,797,842 (Central Glass Company) explicitly describes optically active 1-(fluoro- or trifluoromethyl-substituted phenyl)ethylamines as important intermediates for both pharmaceuticals and agricultural chemicals, with detailed methods for achieving and verifying high optical purity [1]. The patent's emphasis on optical purity underscores the industrial requirement for enantiomerically defined materials in agrochemical active ingredient synthesis, where the stereochemistry of the amine intermediate can directly influence the biological activity of the final fungicide, herbicide, or insecticide product [1]. Procuring the (S)-enantiomer supports compliance with the optical purity standards expected in this industrial sector [1].

Chiral Resolution and Analytical Reference Standard Procurement for Enantiomeric Purity Method Development

For analytical laboratories developing chiral HPLC or capillary electrophoresis methods to determine enantiomeric purity of 3-chloro-4-(trifluoromethyl)phenyl-ethylamine derivatives, the (S)-enantiomer serves as an essential reference standard [1]. The validated chiral separation methodology for the structurally related atomoxetine system, which achieves baseline resolution of the S-enantiomer from the R-enantiomer and positional isomers on a Chiralcel OD-H column (hexane/IPA/DEA/TFA 85/15/0.15/0.2, v/v/v/v at 1.0 mL/min), provides a directly transferable method development framework [2]. The (S)-enantiomer enables accurate determination of enantiomeric excess in reaction products and quality control of in-process intermediates [2].

Quote Request

Request a Quote for (S)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.